molecular formula C17H18N6O3 B12097270 N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide

N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide

Cat. No.: B12097270
M. Wt: 354.4 g/mol
InChI Key: NERNBOZWQFRXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide involves multiple steps. One common method includes the protection of the hydroxyl group, followed by the formation of the morpholine ring. The final step involves the coupling of the purine base with the benzamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs. These derivatives can have different biological activities and applications .

Scientific Research Applications

N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting DNA polymerase activity, which impedes the replication of cancer cells and viruses. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • N6-Benzoyl-7’-OH-N-trityl morpholino adenine
  • N-{9-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-6-oxo-6,9-dihydro-3H-purin-2-yl}-2-methylpropanamide

Uniqueness

N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide is unique due to its specific structure, which allows it to effectively inhibit DNA polymerase and induce apoptosis. Its broad antitumor activity and ability to target indolent lymphoid malignancies make it a valuable compound in cancer research .

Properties

IUPAC Name

N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c24-8-12-6-18-7-13(26-12)23-10-21-14-15(19-9-20-16(14)23)22-17(25)11-4-2-1-3-5-11/h1-5,9-10,12-13,18,24H,6-8H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERNBOZWQFRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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